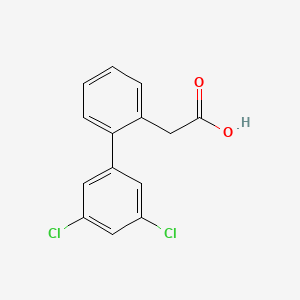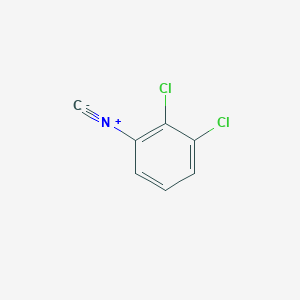![molecular formula C16H9FN2OS B1334161 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 820245-76-9](/img/structure/B1334161.png)
2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde" is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds that have been extensively studied for their antitumor properties. The introduction of a fluorine atom into the benzothiazole moiety has been shown to thwart metabolic inactivation and improve the cytotoxic properties of these compounds against certain cancer cell lines .
Synthesis Analysis
The synthesis of fluorinated benzothiazoles, including the compound , typically involves modifications to established cyclization processes such as the Jacobsen cyclization. These modifications have allowed for the production of pure samples of target compounds, which are crucial for further biological evaluation . The synthesis of related compounds has been achieved through various methods, including the use of triethylamine (TEA) in ethanol under reflux conditions , and gold(I)-catalyzed intramolecular hydroamination .
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been determined through crystallographic methods. These compounds typically crystallize in the monoclinic space group and their structures are stabilized by various intermolecular interactions .
Chemical Reactions Analysis
The fluorinated benzothiazoles have been shown to undergo biotransformation by cytochrome P450 1A1 to active metabolites. The presence of fluorine atoms around the benzothiazole nucleus has been found to be crucial in preventing metabolic inactivation . Additionally, the amino acid conjugation to the primary amine function of these compounds has been used to improve solubility and stability, leading to the formation of prodrugs that can revert to the parent compound in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzothiazoles are influenced by the presence of the fluorine atom, which can significantly affect the lipophilicity and metabolic stability of these compounds. The introduction of fluorine has been shown to enhance the cytotoxicity of these compounds against specific cancer cell lines, such as human breast MCF-7 and MDA 468 . The fluorinated derivatives also exhibit high affinity for amyloid beta, suggesting potential applications in imaging amyloid deposits in Alzheimer's disease .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound's crystal structure has been studied, providing insights into its molecular and crystal structure. This research is essential for understanding the physical and chemical properties of the compound, which can be crucial in various scientific applications (Banu, Lamani, Khazi, & Begum, 2010).
Radiosensitizing and Anticarcinogenic Properties
Studies have shown that derivatives of this compound exhibit significant potential as radiosensitizers and anticarcinogenic agents. These findings are particularly relevant in the context of treating certain types of cancer, such as liver cancer and melanoma (Majalakere et al., 2020).
Immunological Activities
Some derivatives of this compound have been found to suppress certain types of immune responses without inhibiting humoral immunity. This property could be useful in developing treatments for autoimmune diseases or in transplantation medicine (Mase et al., 1986).
Synthesis of Novel Derivatives
Research has focused on synthesizing new derivatives of this compound. These studies are crucial for expanding the range of potential applications, especially in medicinal chemistry where these derivatives could show various biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).
Antimicrobial Activity
The compound and its derivatives have been evaluated for their antimicrobial properties. Some of these compounds have shown promising results against a range of bacterial and fungal strains, which could be significant in developing new antimicrobial agents (Alegaon & Alagawadi, 2011).
Antitubercular and Antioxidant Activities
In addition to antimicrobial properties, some derivatives have also shown potent anti-tubercular and antioxidant activities. These findings could lead to new treatments for tuberculosis and oxidative stress-related disorders (Ramprasad et al., 2015).
Novel Synthesis Methods
Researchers have developed new methods for synthesizing imidazo[2,1-b][1,3]benzothiazole derivatives. These methods could enhance the efficiency and scalability of producing these compounds for various applications (Kolavi, Hegde, & Khazi, 2006).
Anticancer Properties
Some novel derivatives of this compound have demonstrated significant anticancer activity, particularly against leukemia cells. This opens up new possibilities for cancer treatment (Karki et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound has shown considerable in vitro anticancer activity against these cell lines .
Mode of Action
The compound interacts with its targets by acting as a radiosensitizer . Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy . They work by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, leading to cell death .
Biochemical Pathways
The compound affects the DNA repair mechanisms of the cancer cells . By inhibiting these mechanisms, it causes DNA fragmentation, which leads to cell death . The presence of a sulfonamide in combination with methoxy substitution in the compound enhances this effect .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has good bioavailability .
Result of Action
The compound’s action results in considerable in vitro anticancer activity against the Hep G2 cell line . It has also shown effectiveness against both parental melanoma cell lines . The compound’s action leads to DNA fragmentation, causing cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of radiation. For example, the compound has proven to be more potent when combined with 2 Gy ϒ-radiation .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCGYHLJVQCFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

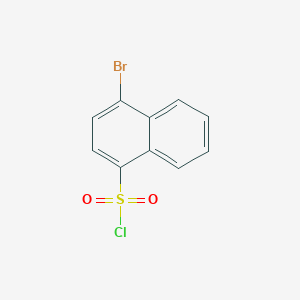
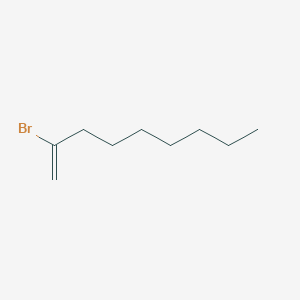
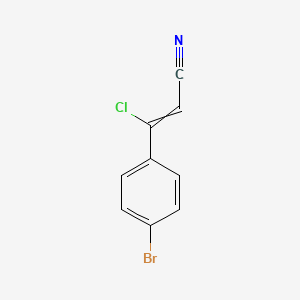
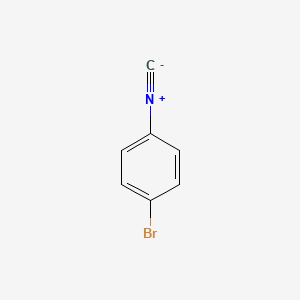
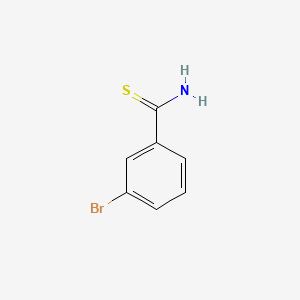



![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)
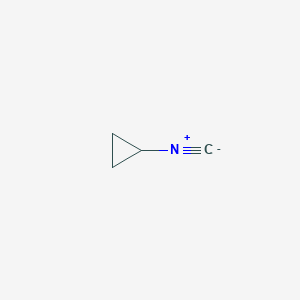
![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)
